boeravinone A

Description

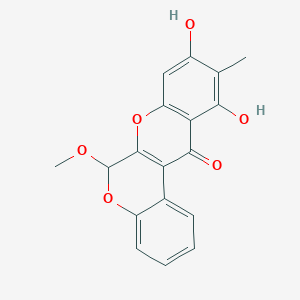

This compound is a natural product found in Boerhavia diffusa with data available.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9,11-dihydroxy-6-methoxy-10-methyl-6H-chromeno[3,4-b]chromen-12-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O6/c1-8-10(19)7-12-14(15(8)20)16(21)13-9-5-3-4-6-11(9)24-18(22-2)17(13)23-12/h3-7,18-20H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXTGITRXQUOAJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1O)OC3=C(C2=O)C4=CC=CC=C4OC3OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Boeravinone A: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boeravinone A, a rotenoid class of isoflavonoid, is a significant bioactive compound isolated from the medicinal plant Boerhaavia diffusa Linn. (Nyctaginaceae), commonly known as 'Punarnava'. This plant has a long history of use in traditional medicine systems like Ayurveda for treating a variety of ailments, including inflammation, liver disorders, and cancer. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It includes detailed experimental protocols, quantitative data, and an exploration of its potential signaling pathways and therapeutic activities, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Chemical Profile

This compound was first isolated from the roots of Boerhaavia diffusa. It belongs to a class of compounds known as rotenoids, which are characterized by a specific ring structure. The chemical structure of this compound has been elucidated using various spectroscopic techniques.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₄O₆ | |

| IUPAC Name | 6-methoxy-9,11-dihydroxy-10-methyl-6a,12a-dehydrorotenoid | |

| PubChem CID | 14018346 | |

| Class | Rotenoid (Isoflavonoid) |

Isolation of this compound from Boerhaavia diffusa

The isolation of this compound from Boerhaavia diffusa typically involves solvent extraction followed by chromatographic separation. The roots of the plant are the primary source of this compound.

General Experimental Protocol for Extraction and Isolation

The following protocol is a generalized procedure based on methodologies reported in the literature for the isolation of rotenoids from Boerhaavia diffusa.

2.1.1. Plant Material Preparation The roots of Boerhaavia diffusa are collected, washed, shade-dried, and then coarsely powdered.

2.1.2. Extraction

-

The powdered root material is subjected to extraction with methanol or ethanol, often using a reflux apparatus for several hours to ensure exhaustive extraction.

-

The solvent is then evaporated under reduced pressure to yield a crude extract.

2.1.3. Fractionation

-

The crude extract is typically suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

The rotenoids, including this compound, are generally found in the less polar fractions like chloroform or ethyl acetate.

2.1.4. Chromatographic Purification

-

The bioactive fraction is subjected to column chromatography over silica gel.

-

The column is eluted with a gradient of solvents, for example, a mixture of hexane and ethyl acetate, with increasing polarity.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles are pooled.

-

Further purification is achieved using preparative High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.

Table 2: Summary of Chromatographic Conditions for Boeravinone Isolation

| Chromatographic Technique | Stationary Phase | Mobile Phase (Example) | Detection | Reference |

| Column Chromatography | Silica Gel (60-120 mesh) | Hexane-Ethyl Acetate gradient | TLC with UV detection | |

| Preparative HPLC | C18 column | Acetonitrile:Water gradient | UV Detector |

Characterization

The structure of the isolated this compound is confirmed using modern spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the detailed structure and stereochemistry.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the absorption maxima.

Biological Activities and Potential Signaling Pathways

This compound, along with other boeravinones, has been reported to exhibit a range of pharmacological activities. While specific mechanistic studies on this compound are limited, the activities of closely related boeravinones, such as boeravinone B and G, provide insights into its potential mechanisms of action.

Anticancer Activity

Extracts of Boerhaavia diffusa and isolated boeravinones have demonstrated significant anticancer properties. Studies on boeravinone B have shown that it can induce apoptosis in cancer cells. A proposed mechanism involves the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Overexpression of EGFR is common in many cancers, and its inhibition can lead to decreased cell proliferation and survival.

Caption: Proposed anticancer signaling pathway of this compound.

Anti-inflammatory Activity

Boeravinones have shown potent anti-inflammatory effects. The mechanism is believed to involve the inhibition of key inflammatory mediators and signaling pathways such as the NF-κB pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes like COX-2.

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Antioxidant Activity

Boeravinone G, a closely related compound, has demonstrated potent antioxidant and genoprotective effects. This activity is attributed to its ability to scavenge free radicals and modulate cellular antioxidant defense systems. It is plausible that this compound shares similar antioxidant properties. The mechanism likely involves the inhibition of reactive oxygen species (ROS) formation and the modulation of antioxidant enzymes.

Caption: Experimental workflow for evaluating the antioxidant activity of this compound.

Quantitative Data

Table 3: Quantitative Analysis of Boeravinones in Boerhaavia diffusa

| Compound | Plant Part | Method | Reported Content (% w/w) | Reference |

| Boeravinone B | Whole Plant | HPLC | 0.041% | |

| Boeravinone B | Roots | RP-HPLC | 0.22% | |

| Boeravinone E | Roots | RP-HPLC | 0.05% |

Note: The yield of this compound can be expected to be in a similar range, but specific quantification studies are required for confirmation.

Future Perspectives and Conclusion

This compound, a natural rotenoid from Boerhaavia diffusa, holds considerable promise for further investigation as a therapeutic lead. Its structural similarity to other bioactive boeravinones suggests a strong potential for anticancer, anti-inflammatory, and antioxidant activities. This technical guide provides a foundational resource for researchers by consolidating information on its discovery, isolation protocols, and potential mechanisms of action.

Future research should focus on:

-

Developing and validating robust analytical methods for the specific quantification of this compound in Boerhaavia diffusa.

-

Conducting detailed mechanistic studies to elucidate the precise signaling pathways modulated by this compound in various disease models.

-

Performing preclinical and clinical studies to evaluate the safety and efficacy of this compound for therapeutic applications.

The exploration of natural products like this compound continues to be a vital avenue for the discovery of novel drug candidates, and this guide serves to facilitate and encourage further research in this exciting field.

"boeravinone A" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boeravinone A is a rotenoid, a class of naturally occurring heterocyclic compounds, isolated from the roots of Boerhaavia diffusa Linn. (Nyctaginaceae).[1] This plant, commonly known as Punarnava, has a long history of use in traditional medicine systems like Ayurveda for treating a variety of ailments, including inflammatory conditions, liver disorders, and cancer.[2][3] The boeravinones, including this compound, are considered to be among the primary bioactive constituents responsible for the therapeutic effects of Boerhaavia diffusa. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, biological activities, and relevant experimental protocols for this compound, with comparative insights from its closely related analogs where direct data for this compound is limited.

Chemical Structure and Identification

This compound is characterized by a chromeno[3,4-b]chromen-12-one core structure. Its systematic IUPAC name is 9,11-dihydroxy-6-methoxy-10-methyl-6H-chromeno[3,4-b]chromen-12-one.[4]

| Identifier | Value |

| IUPAC Name | 9,11-dihydroxy-6-methoxy-10-methyl-6H-chromeno[3,4-b]chromen-12-one[4] |

| Molecular Formula | C₁₈H₁₄O₆[4] |

| CAS Number | 114567-33-8[4] |

| SMILES | CC1=C(C2=C(C=C1O)OC3=C(C2=O)C4=CC=CC=C4OC3OC)O[4] |

| InChI | InChI=1S/C18H14O6/c1-8-10(19)7-12-14(15(8)20)16(21)13-9-5-3-4-6-11(9)24-18(22-2)17(13)23-12/h3-7,18-20H,1-2H3[4] |

Physicochemical Properties

Experimentally determined physicochemical data for this compound are not extensively reported in the literature. However, computed properties from reputable databases provide valuable insights. For context, experimental data for the closely related boeravinone B are included.

| Property | This compound (Computed) | Boeravinone B (Experimental/Computed) |

| Molecular Weight | 326.3 g/mol [4] | 312.27 g/mol [5] |

| XLogP3 | 2.9 | 2.4[5] |

| Melting Point | Data not available | Data not available |

| Solubility | Data not available | Poorly soluble in water; soluble in organic solvents like ethanol, methanol, and DMSO.[6] |

| Appearance | Powder (in isolated form)[6] | Powder[6] |

Biological Activities and Mechanism of Action

While specific high-throughput screening data for this compound is limited, the biological activities of the boeravinone class of compounds have been a subject of significant research. Studies on its close analogs, boeravinone B and boeravinone G, provide strong indications of the potential therapeutic effects of this compound. The primary activities reported for boeravinones include anti-inflammatory, antioxidant, and anticancer effects.

Anti-inflammatory Activity

Boeravinone B has demonstrated significant anti-inflammatory activity by inhibiting COX-1 and COX-2 enzymes.[4][7] This suggests a potential mechanism for the traditional use of Boerhaavia diffusa in treating inflammatory disorders.

Antioxidant and Genoprotective Effects

Boeravinone G has been identified as a potent antioxidant and genoprotective agent.[8][9][10] It effectively scavenges free radicals and protects against DNA damage induced by oxidative stress.[8][9][10] This activity is mediated, at least in part, through the modulation of the MAP kinase and NF-κB signaling pathways.[8][9][10]

Anticancer Activity

The anticancer potential of boeravinones is an active area of investigation. Boeravinone B has been shown to exert anticancer effects in human colon cancer cells by inducing the internalization and degradation of the epidermal growth factor receptor (EGFR) and ErbB2, key drivers of cancer cell proliferation and survival.[11][12] This action leads to the inhibition of downstream signaling pathways, including the Ras/MAPK and PI3K/Akt pathways, ultimately resulting in apoptosis.[11][12]

Signaling Pathways

The biological effects of boeravinones are mediated through their interaction with key cellular signaling pathways. Based on studies of its analogs, this compound likely modulates pathways central to inflammation, oxidative stress, and cancer progression.

Caption: Boeravinone B induced anticancer signaling pathway.

Caption: Boeravinone G mediated antioxidant and genoprotective signaling.

Experimental Protocols

Isolation and Purification of this compound from Boerhaavia diffusa

The following is a general protocol for the isolation of boeravinones, which can be adapted for the specific isolation of this compound.

Caption: General workflow for the isolation of this compound.

Detailed Methodology:

-

Extraction: The air-dried and powdered roots of Boerhaavia diffusa are subjected to extraction with methanol using a Soxhlet apparatus.[13]

-

Concentration: The resulting methanolic extract is concentrated under reduced pressure to yield a crude extract.[13]

-

Fractionation: The crude extract is then subjected to solvent-solvent partitioning using a series of solvents with increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.[14]

-

Screening: The different fractions are screened for the presence of boeravinones using Thin Layer Chromatography (TLC).[13]

-

Column Chromatography: The fraction showing the highest concentration of the desired compound is subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate) to achieve further separation.

-

Purification: Final purification of this compound is typically achieved by preparative High-Performance Liquid Chromatography (HPLC).[15]

-

Characterization: The structure of the isolated compound is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[16]

High-Performance Liquid Chromatography (HPLC) Analysis

The following is a representative HPLC method for the analysis of boeravinones, which can be optimized for the quantification of this compound.

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)[6] |

| Mobile Phase | Gradient elution with acetonitrile and water (containing 0.1% formic or phosphoric acid)[6][17] |

| Flow Rate | 1.0 mL/min[6] |

| Detection | UV at 276 nm[17] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

Sample Preparation: A known weight of the extract or isolated compound is dissolved in methanol, sonicated, and filtered through a 0.45 µm filter before injection.

Biological Assays

Antioxidant Activity Assays:

-

DPPH Radical Scavenging Assay: Measures the ability of the compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

-

TBARS Assay: Quantifies lipid peroxidation by measuring the formation of thiobarbituric acid reactive substances (TBARS).[10]

-

ROS Assay: Cellular reactive oxygen species (ROS) levels can be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).[10]

Anti-inflammatory Assays:

-

COX Inhibition Assay: Measures the inhibition of cyclooxygenase (COX-1 and COX-2) enzyme activity in vitro.

-

Nitric Oxide (NO) Inhibition Assay: Determines the inhibitory effect of the compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Anticancer Assays:

-

MTT Assay: A colorimetric assay to assess cell viability and proliferation.[11]

-

Western Blotting: To analyze the expression levels of key proteins in signaling pathways (e.g., EGFR, Akt, MAPK).[11]

-

Immunofluorescence: To visualize the cellular localization of target proteins.[11]

-

Comet Assay: To evaluate DNA damage.[10]

Conclusion

This compound, a key constituent of Boerhaavia diffusa, holds significant promise as a therapeutic agent, particularly in the areas of inflammation, oxidative stress-related diseases, and cancer. While direct experimental data for this compound is still emerging, the extensive research on its close analogs, boeravinone B and G, provides a strong foundation for its potential mechanisms of action. Further research is warranted to fully elucidate the specific biological targets and signaling pathways of this compound and to establish its clinical utility. The experimental protocols outlined in this guide provide a framework for researchers to further investigate this promising natural product.

References

- 1. Potent Antioxidant and Genoprotective Effects of Boeravinone G, a Rotenoid Isolated from Boerhaavia diffusa | PLOS One [journals.plos.org]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. LC-MS/HRMS Analysis, Anti-Cancer, Anti-Enzymatic and Anti-Oxidant Effects of Boerhavia diffusa Extracts: A Potential Raw Material for Functional Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Boeravinone B | C17H12O6 | CID 14018348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jneonatalsurg.com [jneonatalsurg.com]

- 7. Rotenoids from Boerhaavia diffusa as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Potent antioxidant and genoprotective effects of boeravinone G, a rotenoid isolated from Boerhaavia diffusa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Potent Antioxidant and Genoprotective Effects of Boeravinone G, a Rotenoid Isolated from Boerhaavia diffusa - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Boeravinone B a natural rotenoid exerts anticancer activity via inducing internalization and degradation of inactivated EGFR and ErbB2 in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Boeravinone B a natural rotenoid exerts anticancer activity via inducing internalization and degradation of inactivated EGFR and ErbB2 in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. isca.me [isca.me]

- 14. Boeravinone F | C17H10O7 | CID 12004175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 17. RP-HPLC method for the simultaneous quantitation of boeravinone E and boeravinone B in Boerhaavia diffusa extract and its formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Boeravinone A Biosynthesis Pathway: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

Abstract

Boeravinone A, a complex rotenoid found in the medicinal plant Boerhavia diffusa, has garnered significant interest for its potential therapeutic properties. Understanding its biosynthesis is crucial for metabolic engineering and sustainable production. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, integrating current knowledge of isoflavonoid and rotenoid biochemistry. It details the initial enzymatic steps, proposes subsequent modifications leading to the characteristic pentacyclic rotenoid core, and presents detailed experimental protocols for the analysis and quantification of boeravinones. This document is intended to serve as a foundational resource for researchers investigating the biosynthesis of this important plant secondary metabolite.

Introduction

Boerhavia diffusa L. (Nyctaginaceae), commonly known as Punarnava, is a plant with a rich history in traditional medicine. Its roots are a source of a variety of bioactive compounds, including a class of complex isoflavonoids known as rotenoids. Among these, this compound has been identified as a compound of interest for its pharmacological potential. Rotenoids are characterized by a pentacyclic ring system, and their biosynthesis is a specialized branch of the isoflavonoid pathway. While the complete enzymatic cascade leading to this compound has not been fully elucidated, significant insights can be drawn from studies on the biosynthesis of related rotenoids and the general phenylpropanoid pathway.

This guide synthesizes the available scientific literature to present a putative biosynthetic pathway for this compound, outlines key enzymatic reactions, and provides practical experimental methodologies for its study.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to originate from the general phenylpropanoid pathway, which provides the precursor L-phenylalanine. This is then channeled into the isoflavonoid pathway, a branch primarily found in leguminous plants, but also present in other plant families. The subsequent formation of the characteristic rotenoid skeleton involves a series of complex cyclization and modification reactions.

The proposed pathway can be divided into three main stages:

-

Formation of the Isoflavonoid Core: This stage involves the synthesis of a central isoflavone intermediate from phenylpropanoid precursors.

-

Formation of the Rotenoid Skeleton: This critical stage involves an aryl migration and subsequent cyclization to form the tetracyclic core of rotenoids.

-

Tailoring of the this compound Structure: This final stage involves specific modifications to the rotenoid skeleton to yield this compound.

A diagrammatic representation of the proposed pathway is presented below.

Key Enzymes in the Proposed Pathway

-

Phenylalanine Ammonia-Lyase (PAL): Initiates the phenylpropanoid pathway by converting L-phenylalanine to cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its CoA thioester, p-coumaroyl-CoA.

-

Chalcone Synthase (CHS): A key enzyme that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone Isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone to naringenin, a flavanone.

-

Isoflavone Synthase (IFS): A cytochrome P450 enzyme (CYP93C family) that is the committed step in isoflavonoid biosynthesis. It catalyzes a 1,2-aryl migration of the B-ring of a flavanone to form a 2-hydroxyisoflavanone.

-

2-Hydroxyisoflavanone Dehydratase (HID): Catalyzes the dehydration of the 2-hydroxyisoflavanone to form the corresponding isoflavone (e.g., daidzein).

-

Prenyltransferases: These enzymes are proposed to add a prenyl group to the isoflavone scaffold, a key step in the formation of many rotenoids.

-

Cytochrome P450 Monooxygenases (P450s): A diverse family of enzymes likely involved in the oxidative cyclization reactions that form the characteristic rotenoid ring system.

-

Tailoring Enzymes: A suite of enzymes, including methyltransferases, are hypothesized to be responsible for the final structural modifications that yield this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data in the literature regarding the enzyme kinetics, substrate concentrations, and product yields for the individual steps of the this compound biosynthetic pathway in Boerhavia diffusa. However, studies on the production of boeravinones in B. diffusa extracts provide some quantitative information on the overall accumulation of these compounds.

| Compound | Plant Part | Extraction Method | Analytical Method | Concentration (w/w) | Reference |

| Boeravinone B | Whole Plant | Hydroalcoholic extraction | HPLC | 0.041% | [1] |

| Boeravinones | Roots | Methanol reflux | UPLC-PDA | Not specified as absolute %, but method validated for quantification | [2][3][4] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Extraction and Purification of Boeravinones from Boerhavia diffusa

This protocol is adapted from a method developed for the isolation and purification of boeravinone B, which can be modified for this compound.

Materials:

-

Dried root powder of Boerhavia diffusa

-

Methanol

-

Toluene

-

Ethyl acetate

-

Silica gel for Thin Layer Chromatography (TLC)

-

C18 reverse-phase column for High-Performance Liquid Chromatography (HPLC)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

Procedure:

-

Extraction:

-

Perform a methanolic extraction of the dried root powder of B. diffusa.

-

The methanolic root extract is then concentrated under reduced pressure.

-

-

Purification by Thin Layer Chromatography (TLC):

-

The concentrated extract is subjected to preparative TLC.

-

The mobile phase consists of a mixture of toluene, ethyl acetate, and methanol (7:1:2 v/v/v).

-

The band corresponding to boeravinones (identified by comparison with a standard, if available, or by subsequent analysis) is scraped from the plate and eluted with methanol.

-

-

Purification by High-Performance Liquid Chromatography (HPLC):

-

The partially purified extract from TLC is further purified by reverse-phase HPLC.

-

A C18 column is used with a mobile phase of acetonitrile and water (50:50 v/v).

-

The flow rate is maintained at 1.0 mL/min.

-

Detection is performed using a UV detector at a wavelength appropriate for boeravinones.

-

Quantitative Analysis of Boeravinones by UPLC-PDA

This protocol is based on a validated method for the quantification of boeravinones in B. diffusa roots.[2][3][4]

Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) system equipped with a Photodiode Array (PDA) detector.

-

BEH Shield C18 column (2.1 x 100 mm, 1.7 µm).

Mobile Phase:

-

Solvent A: Water with 0.1% acetic acid

-

Solvent B: Methanol

Gradient Elution Program:

| Time (min) | % Solvent A | % Solvent B |

| 0 | 90 | 10 |

| 1 | 90 | 10 |

| 10 | 10 | 90 |

| 12 | 10 | 90 |

| 12.1 | 90 | 10 |

| 15 | 90 | 10 |

Procedure:

-

Sample Preparation:

-

Reflux powdered root material of B. diffusa with methanol for 2 hours.

-

Concentrate the extract, dry it, and store at -20°C.

-

Reconstitute a known amount of the dried extract in the initial mobile phase for injection.

-

-

UPLC Analysis:

-

Set the column temperature to 25°C.

-

Set the flow rate to 0.4 mL/min.

-

Set the PDA detector to scan from 200-400 nm, with detection at a λmax of 273 nm for quantification.

-

Inject the sample and record the chromatogram.

-

-

Quantification:

-

Prepare a calibration curve using a purified this compound standard of known concentrations.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

-

Chalcone Synthase (CHS) Activity Assay

This is a general spectrophotometric assay that can be adapted for measuring CHS activity in protein extracts from B. diffusa.

Materials:

-

Plant tissue (e.g., roots or cell cultures of B. diffusa)

-

Extraction buffer (e.g., 0.1 M borate buffer, pH 8.0, containing 2-mercaptoethanol)

-

p-Coumaroyl-CoA (substrate)

-

Malonyl-CoA (substrate)

-

Spectrophotometer

Procedure:

-

Enzyme Extraction:

-

Homogenize fresh or frozen plant tissue in ice-cold extraction buffer.

-

Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C to pellet cell debris.

-

The supernatant contains the crude enzyme extract.

-

-

Enzyme Assay:

-

The assay mixture contains the enzyme extract, p-coumaroyl-CoA, and malonyl-CoA in a suitable buffer (e.g., Tris-HCl, pH 7.5).

-

Incubate the reaction mixture at an optimal temperature (e.g., 30°C).

-

The reaction is stopped by the addition of acid (e.g., HCl).

-

The product, naringenin chalcone, is extracted with an organic solvent (e.g., ethyl acetate).

-

The absorbance of the product is measured spectrophotometrically at its λmax (around 370 nm).

-

-

Calculation of Enzyme Activity:

-

Enzyme activity is calculated based on the rate of product formation, using the molar extinction coefficient of naringenin chalcone.

-

Visualization of Pathways and Workflows

General Phenylpropanoid and Isoflavonoid Pathway

Experimental Workflow for this compound Analysis

Conclusion and Future Perspectives

The biosynthesis of this compound in Boerhavia diffusa is a complex process that builds upon the well-established isoflavonoid pathway. While the initial steps are likely conserved, the subsequent cyclization and tailoring reactions that form the unique rotenoid structure of this compound remain an active area of research. This guide has provided a comprehensive overview of the proposed pathway and furnished researchers with detailed protocols to investigate it further.

Future research should focus on the identification and characterization of the specific enzymes from B. diffusa that are responsible for the later stages of this compound biosynthesis, particularly the prenyltransferases and cytochrome P450s involved in ring formation. The elucidation of the complete pathway will not only advance our fundamental understanding of plant secondary metabolism but also open up new avenues for the biotechnological production of this promising therapeutic agent.

References

- 1. phcogres.com [phcogres.com]

- 2. Review article number 135 biosynthesis in the rotenoid group of natural products: applications of isotope methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ISOLATION, PURIFICATION AND CHARACTERIZATION OF BOERAVINONE B FROM BOERHAAVIA DIFFUSA LINN. | Semantic Scholar [semanticscholar.org]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boeravinone A belongs to the rotenoid class of isoflavonoids, a group of natural compounds demonstrating a wide array of pharmacological activities.[1] This technical guide provides an in-depth overview of the natural sources, isolation, and analytical methodologies for this compound and its related rotenoids. The primary natural source for these compounds is the plant genus Boerhavia, with a significant focus on Boerhavia diffusa L. (Nyctaginaceae), a perennial herb found in tropical regions and widely used in traditional medicine systems like Ayurveda.[2][3] The roots of B. diffusa are a particularly rich source of a diverse range of boeravinones and other rotenoids.[2][4][5] These compounds have garnered scientific interest due to their potential anti-inflammatory, anticancer, antioxidant, and hepatoprotective properties.[1][6][7]

Natural Sources and Quantitative Data

The principal natural source of this compound and its analogs is Boerhaavia diffusa.[1][2] Various studies have led to the isolation and characterization of a series of boeravinones from this plant, including boeravinones A, B, C, D, E, F, G, H, K, L, M, N, and O.[2][5] Other related rotenoids have also been identified from the same source.[2] While B. diffusa is the most cited source, other species within the Boerhavia genus, such as Boerhavia erecta, have also been shown to produce boeravinones.[8] Additionally, Mirabilis jalapa has been identified as a source of boeravinone B.[6]

Quantitative analysis of these compounds is crucial for standardization and quality control of herbal formulations. High-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), and high-performance thin-layer chromatography (HPTLC) are the most common techniques employed for this purpose.[6][9][10]

Table 1: Quantitative Analysis of Boeravinones in Boerhaavia diffusa

| Compound | Plant Part | Extraction Method | Analytical Method | Reported Concentration | Reference |

| Boeravinone B | Whole Plant | Hydroalcoholic extraction | HPTLC | Not less than 0.005% | [11] |

| Boeravinone B | Whole Plant | Hydroalcoholic extraction (40% ethanol) | HPTLC | 0.055% in the dried extract (yield of extract was 8%) | [10] |

Experimental Protocols

Detailed methodologies are critical for the replication of scientific findings. The following sections outline the key experimental protocols for the extraction, isolation, and quantification of boeravinones.

Extraction of Rotenoids from Boerhaavia diffusa Roots

This protocol is a synthesis of methods described in the literature.[4][9][10]

-

Plant Material Preparation: The roots of Boerhaavia diffusa are collected, shade-dried, and ground into a coarse powder.[4]

-

Solvent Extraction:

-

Methanol Extraction (for broad rotenoid profile): The powdered root material is refluxed with methanol. One study specified refluxing 500 g of powder with methanol in ratios of 1:6, 1:5, and 1:4 for 2 hours each.[4] The methanol extracts are then combined.

-

Hydroalcoholic Extraction (for specific formulations): A 40% ethanol solution (ethanol:water, 40:60 v/v) is used for reflux extraction for 2 hours at 80°C. The process is repeated three to four times with fresh solvent.[10]

-

-

Concentration: The combined extracts are filtered, and the solvent is removed under vacuum using a rotary evaporator at a controlled temperature (e.g., 50°C).[4] The resulting concentrated extract is then dried completely, for instance, in a vacuum tray drier.[4]

Isolation of Individual Boeravinones by Column Chromatography

Following extraction, individual rotenoids are separated using chromatographic techniques.[11]

-

Stationary Phase: Silica gel is commonly used as the stationary phase for column chromatography.[11]

-

Mobile Phase: A gradient of solvents with increasing polarity is employed to elute the compounds. A common solvent system starts with n-hexane, followed by increasing proportions of chloroform, and then methanol. For example, n-hexane/chloroform and chloroform/methanol mixtures at ratios of 100:0, 7:3, 1:1, and 3:7 can be used.[11]

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the desired rotenoids.[11] Fractions with similar TLC profiles are pooled for further purification.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for quantifying specific boeravinones.[6]

-

Instrumentation: A standard HPLC system equipped with a UV or photodiode array (PDA) detector is used.[6][9]

-

Column: A C18 reversed-phase column is typically employed (e.g., BEH Shield C18, 2.1 × 100 mm, 1.7 µm).[9]

-

Mobile Phase: A gradient elution of methanol and water (containing 0.1% acetic acid or formic acid) is common.[6][9] A typical composition could be acetonitrile:water (60:40, v/v) with 0.1% formic acid.[6]

-

Flow Rate: A flow rate of 0.4 mL/min to 1.0 mL/min is generally used.[6][9]

-

Detection: Detection is carried out at the maximum absorption wavelength (λmax) of the boeravinones, which is typically around 273 nm or 305 nm.[6][9]

-

Quantification: A calibration curve is generated using a certified reference standard of the specific boeravinone (e.g., boeravinone B) at various concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Signaling Pathways and Biological Activities

Boeravinone B has been shown to inhibit osteoclast differentiation, a key process in bone remodeling.[1] This inhibition is mediated through the modulation of several key signaling pathways, including NF-κB, MAPK, and PI3K/Akt.[1]

Caption: Boeravinone B inhibits osteoclast differentiation.

The following diagram illustrates a general workflow for the extraction and analysis of boeravinones from Boerhaavia diffusa.

Caption: Workflow for Boeravinone Isolation and Analysis.

Conclusion

This compound and its related rotenoids, primarily sourced from Boerhaavia diffusa, represent a promising class of bioactive compounds for drug development. The methodologies for their extraction, isolation, and quantification are well-established, relying on standard phytochemical techniques. The ability to quantify these compounds accurately is essential for the development of standardized herbal medicines and for further pharmacological investigation into their mechanisms of action, such as the inhibition of key signaling pathways. This guide provides a foundational understanding for researchers and professionals seeking to explore the therapeutic potential of these natural products.

References

- 1. Boeravinone B, a natural rotenoid, inhibits osteoclast differentiation through modulating NF-κB, MAPK and PI3K/Akt signaling pathways [bmbreports.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Phytochemical, Therapeutic, and Ethnopharmacological Overview for a Traditionally Important Herb: Boerhavia diffusa Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 4. isca.me [isca.me]

- 5. researchgate.net [researchgate.net]

- 6. jneonatalsurg.com [jneonatalsurg.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Quantitative analysis of boeravinones in the roots of Boerhaavia Diffusa by UPLC/PDA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. phcogres.com [phcogres.com]

- 11. researchgate.net [researchgate.net]

Spectroscopic and Mechanistic Insights into Boeravinone A: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for boeravinone A, a rotenoid isolated from the plant Boerhavia diffusa. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of key analytical data and insights into its potential biological activity.

Introduction

This compound is a member of the rotenoid family of isoflavonoids, a class of natural products known for their diverse biological activities. Found in the roots of Boerhavia diffusa, a plant with a history of use in traditional medicine, this compound and its analogs are subjects of ongoing research for their therapeutic potential. This guide summarizes the available spectroscopic data (NMR, MS, IR) to aid in the identification and characterization of this compound and explores its potential mechanism of action based on evidence from related boeravinones.

Spectroscopic Data

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

NMR Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| H-1 | ~9.15 | d | 8.5 |

| H-2 | ~7.21 | dd | 8.5, 9.5 |

| H-3 | ~7.45 | dd | 9.5, 3.0 |

| H-6 | ~6.93 | s | - |

| H-8 | ~6.87 | s | - |

| H-11 | ~8.86 | s | - |

| 10-CH₃ | ~1.95 | s | - |

| 6-OCH₃ | Data not available | - | - |

Note: The data presented is based on partial information for a related compound, diffusarotenoid, and may not be fully representative of this compound.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ) (ppm) |

| C-1 | Data not available |

| C-1a | Data not available |

| C-2 | Data not available |

| C-3 | Data not available |

| C-4 | Data not available |

| C-4a | Data not available |

| C-5a | Data not available |

| C-6 | Data not available |

| C-6a | Data not available |

| C-7 | Data not available |

| C-7a | Data not available |

| C-8 | Data not available |

| C-9 | Data not available |

| C-10 | Data not available |

| C-11 | Data not available |

| C-11a | Data not available |

| C-12 | Data not available |

| C-12a | Data not available |

| 10-CH₃ | Data not available |

| 6-OCH₃ | Data not available |

Note: A complete set of ¹³C NMR chemical shifts for this compound is not currently available in the surveyed literature.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry confirms the molecular formula and provides insights into the fragmentation pattern of this compound.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₈H₁₄O₆[2] |

| Molecular Weight | 326.3 g/mol [2] |

| Exact Mass | 326.07903816 Da[2] |

| Key Fragment Ions (m/z) | Data not available |

Infrared (IR) Spectroscopy Data

The IR spectrum of this compound reveals the presence of key functional groups.

Table 4: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3600 | O-H stretching (hydroxyl group) |

| 3250 | O-H stretching (hydroxyl group) |

| 1650 | C=O stretching (carbonyl group) |

| 1620 | C=C stretching (aromatic) |

| 1595 | C=C stretching (aromatic) |

| 1495 | C-H bending |

Experimental Protocols

The following sections detail generalized experimental methodologies for the spectroscopic analysis of rotenoids like this compound.

NMR Spectroscopy

A general protocol for obtaining NMR spectra of rotenoids involves dissolving the purified compound in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra are then recorded on a high-field NMR spectrometer, typically operating at 400 MHz or higher for proton spectra.

Mass Spectrometry

Mass spectra are typically acquired using a high-resolution mass spectrometer with an electrospray ionization (ESI) source. The purified sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer. Data is collected in both positive and negative ion modes to obtain comprehensive fragmentation information. For the analysis of this compound, mass spectra were reported to be scanned on a Jeol D-300 (EVCI) at 70 eV.[1]

Infrared Spectroscopy

IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer. The solid sample is typically prepared as a KBr (potassium bromide) pellet or as a mull in Nujol. The spectrum is recorded over the standard mid-IR range (4000-400 cm⁻¹). For this compound, IR spectra were reported to be recorded on a Perkin Elmer 881.[1]

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound have not been extensively studied, research on related boeravinones, such as boeravinone B and G, provides valuable insights into its potential mechanisms of action. These studies suggest that boeravinones may play a role in regulating key cellular signaling cascades, particularly those involved in inflammation and cellular stress responses.

Studies on boeravinone B have demonstrated its ability to inhibit the RANKL-RANK signaling pathway, which is crucial for osteoclast differentiation. This inhibition leads to the downregulation of major downstream signaling pathways, including NF-κB, MAPK, and PI3K/Akt.[3][4][5] Boeravinone G has been shown to exert antioxidant effects through the modulation of the MAP kinase and NF-kB pathways.[6] Given the structural similarity, it is plausible that this compound may also interact with these pathways.

Conclusion

This technical guide provides a consolidated resource of the currently available spectroscopic data for this compound. While further studies are needed to provide a complete NMR spectral assignment and to fully elucidate its specific biological mechanisms, the information presented here serves as a valuable starting point for researchers interested in this promising natural product. The potential for this compound to modulate key signaling pathways involved in inflammation and bone metabolism warrants continued investigation for its therapeutic applications.

References

- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 2. This compound | C18H14O6 | CID 14018346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Boeravinone B, a natural rotenoid, inhibits osteoclast differentiation through modulating NF-κB, MAPK and PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Boeravinone B, a natural rotenoid, inhibits osteoclast differentiation through modulating NF-κB, MAPK and PI3K/Akt signaling pathways [bmbreports.org]

- 5. Boeravinone B, a natural rotenoid, inhibits osteoclast differentiation through modulating NF-κB, MAPK and PI3K/Akt signaling pathways [bmbreports.org]

- 6. Potent antioxidant and genoprotective effects of boeravinone G, a rotenoid isolated from Boerhaavia diffusa - PubMed [pubmed.ncbi.nlm.nih.gov]

Boeravinone A: A Technical Overview of Potential Mechanisms of Action

Disclaimer: As of late 2025, detailed mechanistic studies, quantitative data, and specific experimental protocols for Boeravinone A are not extensively available in the public scientific literature. However, significant research has been conducted on other members of the boeravinone family of rotenoids, isolated from Boerhaavia diffusa, notably Boeravinone B and Boeravinone G. This technical guide synthesizes the available data on these closely related compounds to provide a potential framework for understanding the likely mechanisms of action of this compound. The information presented herein should be considered representative of the boeravinone class and serves as a guide for future research into the specific activities of this compound.

Introduction to Boeravinones

Boeravinones are a class of rotenoids, a group of isoflavonoids, found in the medicinal plant Boerhaavia diffusa.[1] This plant has a long history of use in traditional medicine for treating a variety of ailments, including inflammation, pain, and cancer.[1][2] Modern scientific investigation has focused on isolating and characterizing the bioactive compounds responsible for these effects, leading to the identification of several boeravinones, including this compound, B, C, D, G, and H.[1] While research on this compound is limited, studies on Boeravinone B and G have revealed potent anticancer, anti-inflammatory, and antioxidant properties, suggesting that this compound may possess a similar pharmacological profile.

Potential Anticancer Mechanisms

Research on Boeravinone B suggests a multi-faceted approach to cancer inhibition, primarily targeting key signaling pathways involved in cell growth, proliferation, and survival.

Inhibition of Receptor Tyrosine Kinases

Studies have shown that Boeravinone B can suppress the phosphorylation of Epidermal Growth Factor Receptor (EGFR) and its family members, such as ErbB2 and ErbB3, in human colon cancer cells (HT-29).[3] This inhibition extends to both constitutive and ligand-mediated activation. The downstream signaling molecules, including Mitogen-Activated Protein Kinase (MAPK), Akt, and Erk1/2, are also consequently inhibited.[3] A key proposed mechanism is the induction of internalization and subsequent lysosomal degradation of EGFR and ErbB2, effectively reducing the number of these critical growth factor receptors on the cell surface.[3]

Induction of Caspase-Independent Apoptosis

Boeravinone B has been observed to induce apoptosis in HT-29 cells through a caspase-independent pathway.[3] This involves the nuclear translocation of the Apoptosis-Inducing Factor (AIF) and proteolytic processing of Poly (ADP-ribose) polymerase (PARP), alongside caspase-3 processing.[3]

Quantitative Data on Anticancer Activity

While specific IC50 values for this compound are not available, the following table summarizes the cytotoxic effects of a methanolic extract of Boerhaavia diffusa and the anticancer activity of related compounds.

| Compound/Extract | Cell Line | Activity | IC50/Concentration | Reference |

| Methanolic extract of B. diffusa | SiHa | Cytotoxicity | 96.3% inhibition at 1000 µg/ml | [4] |

| Methanolic extract of B. diffusa | HeLa | Antiproliferative | 30% cell death at 300 µg/mL | [2] |

| Methanolic extract of B. diffusa | MCF-7 | Reduction in cell viability | 46.8% reduction at 320 µg/mL | [2] |

Potential Anti-inflammatory and Antioxidant Mechanisms

The anti-inflammatory and antioxidant properties of boeravinones have been primarily investigated through studies on Boeravinone B and G.

Modulation of Inflammatory Pathways

Boeravinone B has been shown to inhibit osteoclast differentiation by modulating key inflammatory signaling pathways, including NF-κB, MAPK, and PI3K/Akt.[5][6] This is achieved by downregulating the RANKL/RANK signaling pathway.[5] Furthermore, some boeravinones have demonstrated inhibitory activity against cyclooxygenase (COX) enzymes, which are central to the inflammatory process.[7]

Antioxidant and Genoprotective Effects

Boeravinone G has been identified as a potent antioxidant.[8][9] It exhibits significant radical scavenging activity and can inhibit lipid peroxidation and reactive oxygen species (ROS) formation.[9][10] The antioxidant mechanism appears to involve the MAP kinase and NF-κB pathways.[8][9] Boeravinone G has also been shown to increase the activity of the antioxidant enzyme Superoxide Dismutase (SOD) and reduce DNA damage induced by oxidative stress.[9][10]

Quantitative Data on Anti-inflammatory and Antioxidant Activity

The following table summarizes the quantitative data available for the anti-inflammatory and antioxidant effects of related boeravinones.

| Compound | Assay | Activity | IC50/Concentration/Effect | Reference |

| Boeravinone B | Carrageenan-induced rat paw edema | Anti-inflammatory | 56.6% inhibition at 50 mg/kg | [7] |

| Unnamed Rotenoid (Compound 7) | COX-1 Inhibition | Anti-inflammatory | IC₅₀ = 21.7 ± 0.5 μM | [7] |

| Unnamed Rotenoid (Compound 7) | COX-2 Inhibition | Anti-inflammatory | IC₅₀ = 25.5 ± 0.6 μM | [7] |

| Boeravinone G | H₂O₂-induced TBARS formation | Antioxidant | Significant reduction at 0.1–1 ng/ml | [10] |

| Boeravinone G | H₂O₂/Fe²⁺-induced ROS formation | Antioxidant | Significant reduction at 0.1–1 ng/ml | [9] |

| Boeravinone G | H₂O₂-induced DNA damage (Comet assay) | Genoprotective | Significant reduction at 0.1–1 ng/ml | [10] |

Experimental Protocols

Detailed experimental protocols for the assays mentioned above can be found in the cited literature. For researchers investigating this compound, the following methodologies for key experiments are provided as a reference.

Cell Viability and Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Plate cells (e.g., HT-29, MCF-7, SiHa) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability versus the log of the compound concentration.

Western Blot Analysis for Signaling Pathway Proteins

-

Cell Lysis: Treat cells with the test compound for the specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-EGFR, EGFR, p-Akt, Akt, p-ERK, ERK, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the potential signaling pathways affected by boeravinones and a general experimental workflow for their investigation.

Caption: Putative anticancer signaling pathway of this compound.

Caption: Potential anti-inflammatory and antioxidant pathways of this compound.

Caption: General experimental workflow for this compound investigation.

Conclusion and Future Directions

While direct evidence for the mechanism of action of this compound is currently lacking, the existing research on closely related boeravinones, particularly Boeravinone B and G, provides a strong foundation for future investigations. The data suggest that this compound likely possesses significant anticancer, anti-inflammatory, and antioxidant properties, mediated through the modulation of key cellular signaling pathways such as EGFR, NF-κB, MAPK, and PI3K/Akt.

To fully elucidate the therapeutic potential of this compound, future research should focus on:

-

Isolation and Purification: Developing efficient methods for the isolation and purification of this compound in quantities sufficient for comprehensive biological evaluation.

-

In Vitro Studies: Conducting detailed in vitro studies to determine the specific IC50 values of this compound against a panel of cancer cell lines and to confirm its effects on the signaling pathways identified for other boeravinones.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound in relevant animal models of cancer and inflammatory diseases.

-

Structure-Activity Relationship (SAR) Studies: Comparing the activities of different boeravinones to understand the structural features essential for their biological effects.

By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of this compound and the broader class of boeravinone compounds.

References

- 1. Boerhaavia Diffusa: Bioactive Compounds and Pharmacological Activities – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. LC-MS/HRMS Analysis, Anti-Cancer, Anti-Enzymatic and Anti-Oxidant Effects of Boerhavia diffusa Extracts: A Potential Raw Material for Functional Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boeravinone B a natural rotenoid exerts anticancer activity via inducing internalization and degradation of inactivated EGFR and ErbB2 in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. darshanpublishers.com [darshanpublishers.com]

- 5. Boeravinone B, a natural rotenoid, inhibits osteoclast differentiation through modulating NF-κB, MAPK and PI3K/Akt signaling pathways [bmbreports.org]

- 6. Boeravinone B, a natural rotenoid, inhibits osteoclast differentiation through modulating NF-κB, MAPK and PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rotenoids from Boerhaavia diffusa as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Potent antioxidant and genoprotective effects of boeravinone G, a rotenoid isolated from Boerhaavia diffusa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Potent Antioxidant and Genoprotective Effects of Boeravinone G, a Rotenoid Isolated from Boerhaavia diffusa - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Potent Antioxidant and Genoprotective Effects of Boeravinone G, a Rotenoid Isolated from Boerhaavia diffusa | PLOS One [journals.plos.org]

Boeravinone A: A Technical Guide to Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boeravinone A, a rotenoid isolated from the medicinal plant Boerhaavia diffusa, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of this compound's potential therapeutic targets, with a focus on presenting available data, experimental methodologies, and outlining key signaling pathways. While research into the specific mechanisms of this compound is ongoing, this document synthesizes existing in-silico and experimental data to inform future drug discovery and development efforts.

Potential Therapeutic Targets

The primary therapeutic target identified for this compound to date is bacterial GMP synthase, based on computational modeling. The broader family of boeravinones has been shown to interact with several key signaling pathways implicated in a range of diseases, suggesting potential, yet unconfirmed, areas of investigation for this compound.

GMP Synthase (guaA) in Acinetobacter baumannii

An in-silico study has identified GMP synthase (guaA), an essential enzyme in the bacterial guanine nucleotide biosynthesis pathway, as a promising target for this compound.[1] This enzyme is crucial for DNA and RNA synthesis, making it an attractive target for the development of novel antibiotics against multidrug-resistant pathogens like Acinetobacter baumannii.

Data Presentation: In-Silico Docking and Molecular Dynamics Simulation

| Compound | Target | Organism | Method | Binding Energy (kcal/mol) | Key Interactions | Reference |

| This compound (L3) | GMP synthase (guaA) | Acinetobacter baumannii | Molecular Docking | -8.4 | Hydrogen bonds | [1] |

| Boeravinone I (L5) | GMP synthase (guaA) | Acinetobacter baumannii | Molecular Docking | -8.0 | Hydrogen bonds | [1] |

| Imipenem | Penicillin-binding protein | Acinetobacter baumannii | Molecular Docking | -6.3 | - | [1] |

Experimental Protocols: In-Silico Analysis

The identification of GMP synthase as a potential target for this compound was achieved through a series of computational methods:[1]

-

Homology Modeling: A three-dimensional structure of GMP synthase from A. baumannii was generated.

-

Molecular Docking: this compound and other derivatives were docked into the active site of the modeled GMP synthase to predict binding affinity and interactions.

-

Molecular Dynamics Simulations: 100-nanosecond simulations were performed to assess the stability of the this compound-GMP synthase complex.

-

MM/GBSA and MM/PBSA Calculations: These methods were used to calculate the binding free energies of the complexes.

It is critical to note that these findings are based on computational models and await experimental validation.

Mandatory Visualization: Proposed Inhibition of Bacterial GMP Synthase

Caption: Predicted inhibition of bacterial GMP synthase by this compound.

Potential Pathways for Further Investigation

While direct experimental evidence for this compound is limited, studies on other boeravinone compounds, particularly boeravinone B and G, have implicated key signaling pathways in their therapeutic effects. These pathways represent logical starting points for investigating the mechanisms of action of this compound.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation, immune responses, and cell survival. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. Boeravinone B and G have been shown to modulate NF-κB signaling.[2][3][4]

Mandatory Visualization: NF-κB Signaling Pathway

Caption: Potential modulation of the NF-κB pathway by this compound.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is a hallmark of many cancers. Boeravinone B and G have been demonstrated to affect the MAPK pathway, specifically the phosphorylation of ERK1/2.[2][3][4]

Mandatory Visualization: MAPK/ERK Signaling Pathway

Caption: Potential modulation of the MAPK/ERK pathway by this compound.

Experimental Protocols for Target Validation

While specific experimental data for this compound is lacking, the following are standard methodologies employed in the validation of the therapeutic targets of other boeravinones, which can be adapted for future studies on this compound.

1. Cell Viability and Cytotoxicity Assays

-

MTT Assay: This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. For example, boeravinone B's effect on colon cancer cell lines was evaluated using this method.[5]

-

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound for a specified duration (e.g., 24, 48 hours).

-

Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

2. Western Blot Analysis

-

Western Blotting: This technique is used to detect and quantify specific proteins in a sample. It is essential for investigating the modulation of signaling pathways by observing changes in protein expression and phosphorylation status. This method was used to study the effects of boeravinone G on pERK1/2 and phospho-NF-kB p65 levels.[6]

-

Protocol:

-

Lyse treated and untreated cells to extract total protein.

-

Determine protein concentration using a protein assay (e.g., BCA assay).

-

Separate proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p-ERK, anti-NF-κB).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and imaging system.

-

-

3. In Vivo Models

-

Animal Models: To evaluate the in-vivo efficacy and safety of this compound, relevant animal models of disease are crucial. For instance, the anti-inflammatory activity of boeravinone B was assessed using a carrageenan-induced rat paw edema model.[7]

-

Protocol (Example: Anti-inflammatory Model):

-

Administer this compound or a vehicle control to groups of animals (e.g., rats or mice).

-

After a set period, induce inflammation by injecting an inflammatory agent (e.g., carrageenan) into the paw.

-

Measure the paw volume at different time points post-injection.

-

Calculate the percentage of inhibition of edema compared to the control group.

-

-

Conclusion and Future Directions

The current body of research points to GMP synthase as a promising, albeit computationally predicted, therapeutic target for this compound in the context of antibacterial drug discovery. The known activities of other boeravinones on key signaling pathways such as NF-κB and MAPK provide a strong rationale for investigating these as potential targets for this compound in inflammatory diseases and cancer.

Future research should prioritize the experimental validation of the in-silico findings for GMP synthase. Furthermore, comprehensive in-vitro and in-vivo studies are required to elucidate the specific effects of this compound on the NF-κB and MAPK pathways and to identify its direct molecular targets within these cascades. Such studies will be instrumental in unlocking the full therapeutic potential of this natural compound.

References

- 1. Boeravinone derivatives from Boerhavia diffusa potently target GMP synthase in drug-resistant Acinetobacter baumannii: An AI-guided in silico approach to combat antimicrobial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Boeravinone B, a natural rotenoid, inhibits osteoclast differentiation through modulating NF-κB, MAPK and PI3K/Akt signaling pathways [bmbreports.org]

- 3. Potent antioxidant and genoprotective effects of boeravinone G, a rotenoid isolated from Boerhaavia diffusa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Boeravinone B a natural rotenoid exerts anticancer activity via inducing internalization and degradation of inactivated EGFR and ErbB2 in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potent Antioxidant and Genoprotective Effects of Boeravinone G, a Rotenoid Isolated from Boerhaavia diffusa | PLOS One [journals.plos.org]

- 7. Rotenoids from Boerhaavia diffusa as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Boeravinone A and the Boeravinone Class of Rotenoids: A Technical Guide on Their Role in Traditional Medicine and Modern Pharmacology

Executive Summary

Boerhaavia diffusa L. (Nyctaginaceae), commonly known as Punarnava, is a cornerstone of traditional and Ayurvedic medicine, revered for its "rasayana" or rejuvenating properties.[1][2] It is traditionally used to treat a wide spectrum of ailments, including inflammatory conditions, liver and kidney disorders, gastrointestinal issues, and cancer.[3][4][5] Scientific investigations into its bioactive constituents have identified a class of rotenoids known as boeravinones (A-J) as major contributors to its pharmacological effects.[3][6] While the boeravinone class is of significant interest, research has predominantly focused on specific members like boeravinone B and boeravinone G, with data on boeravinone A being limited. This guide synthesizes the available technical data on the boeravinone class, using the well-studied boeravinones B and G as primary exemplars to illustrate the therapeutic potential, mechanisms of action, and relevant experimental methodologies for drug development professionals.

Traditional and Ayurvedic Context

In Ayurvedic medicine, Boerhaavia diffusa is utilized for its diuretic, anti-inflammatory, hepatoprotective, and immunomodulatory properties.[1][7][8] Formulations containing the plant are prescribed for conditions such as jaundice, anemia, rheumatism, and cardiac disorders.[1][3] The traditional use of the plant for treating diseases related to inflammation and cellular damage, such as gastrointestinal disorders and cancer, has provided the foundation for modern pharmacological research into its active rotenoids.[9][10]

Pharmacological Activity of the Boeravinone Class

Scientific validation has confirmed that boeravinones possess a range of potent biological activities. The primary effects demonstrated by the most-studied members of this class are detailed below.

Anti-Cancer and Cytotoxic Activity

Boeravinone B has demonstrated significant anti-cancer activity, particularly against colon and breast cancer cell lines.[11][12] Its primary mechanism involves the induction of internalization and subsequent lysosomal degradation of key epidermal growth factor receptors, EGFR and ErbB2, leading to caspase-independent apoptosis.[11][13]

Anti-Inflammatory and Immunomodulatory Effects

Both boeravinone B and G have been implicated in modulating key inflammatory pathways. Boeravinone B inhibits osteoclast differentiation by downregulating the RANKL/RANK signaling cascade, which includes the NF-κB, MAPK, and PI3K/Akt pathways.[14][15] Further studies have shown direct inhibition of COX-1 and COX-2 enzymes.[16][17]

Antioxidant and Genoprotective Activity

Boeravinone G is an exceptionally potent antioxidant, with significant effects observed in the nanomolar range.[9][18] It functions by scavenging free radicals, inhibiting lipid peroxidation, and increasing the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD).[6][18] This activity is linked to the modulation of the MAP kinase and NF-kB signaling pathways.[9][10]

Hepatoprotective and Other Activities

The traditional use of B. diffusa as a liver tonic is supported by evidence of boeravinone B's hepatoprotective effects against toxin-induced damage in HepG2 cells.[7][19] Additionally, boeravinone B has been identified as a novel efflux pump inhibitor in Staphylococcus aureus, suggesting a potential role in combating antibiotic resistance.[20]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies on various boeravinones.

Table 1: In Vivo and In Vitro Anti-Inflammatory Activity

| Compound | Model / Assay | Concentration / Dose | Result | Reference |

|---|---|---|---|---|

| Boeravinone B | Carrageenan-induced rat paw edema | 50 mg/kg | 56.6% inhibition of edema | [16][17] |

| Rotenoid (Cpd. 7) | COX-1 Inhibition Assay | IC₅₀: 21.7 ± 0.5 μM | Potent Inhibition | [16] |

| Rotenoid (Cpd. 7) | COX-2 Inhibition Assay | IC₅₀: 25.5 ± 0.6 μM | Potent Inhibition |[16] |

Table 2: Antioxidant and Genoprotective Activity

| Compound | Model / Assay | Concentration | Result | Reference |

|---|---|---|---|---|

| Boeravinone G | TBARS Assay (Lipid Peroxidation) | 0.1–1 ng/mL | Significant, concentration-dependent reduction | [18] |

| Boeravinone G | Intracellular ROS Formation | 0.1–1 ng/mL | Significant, concentration-dependent reduction | [18] |

| Boeravinone G | Comet Assay (DNA Damage) | 0.1–1 ng/mL | Significant reduction of H₂O₂-induced damage |[6] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following protocols are representative of those used in the study of boeravinones.

Protocol: Isolation and Purification of Boeravinones

This protocol describes a general method for isolating boeravinones from the roots of B. diffusa.[3][18]

-

Extraction : Air-dried and powdered roots of B. diffusa are extracted exhaustively with methanol at room temperature (3 x 3L per 1 kg of material). The combined extracts are concentrated under reduced pressure to yield a crude methanol extract.

-

Solvent Partitioning (Kupchan Method) : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity: n-hexane, carbon tetrachloride (CCl₄), chloroform (CHCl₃), and n-butanol.

-

Fraction Selection : Each fraction is tested for the activity of interest (e.g., antioxidant activity via ESR). The most active fraction (typically CCl₄ for antioxidant rotenoids) is selected for further purification.[18]

-

Column Chromatography : The active fraction is subjected to silica gel column chromatography using a gradient elution system, starting with n-hexane and gradually increasing the polarity with ethyl acetate.

-

HPLC Purification : Fractions from column chromatography showing high purity via TLC are further purified using High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., methanol:water gradient) to yield pure boeravinones.

Protocol: MTT Assay for Cell Viability

This protocol is used to assess the cytotoxicity of boeravinones against cancer cell lines.[11][13]

-

Cell Seeding : HT-29 colon cancer cells (or other relevant cells) are seeded into 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment : Cells are treated with various concentrations of the test boeravinone (e.g., 0-100 µM) dissolved in DMSO (final DMSO concentration <0.1%) and incubated for 24-48 hours.

-

MTT Addition : After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization : The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading : The plate is shaken for 10 minutes, and the absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.

Protocol: Western Blot for Protein Expression

This protocol is used to measure the effect of boeravinones on the expression levels of key signaling proteins.[9][18]

-

Cell Lysis : After treatment with the boeravinone, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE : Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer : Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting : The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour, then incubated overnight at 4°C with primary antibodies (e.g., anti-pERK, anti-NF-κB p65, anti-actin).

-

Secondary Antibody Incubation : The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : After washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

Visualized Workflows and Signaling Pathways

The following diagrams, rendered in DOT language, illustrate key processes and mechanisms of action related to boeravinones.

Caption: General workflow for the isolation and purification of boeravinones.

Caption: Proposed anti-cancer mechanism of Boeravinone B in colon cancer cells.[11][13]

Caption: Modulation of NF-κB and MAPK pathways by boeravinones.[14][15][18]

Conclusion and Future Directions

The boeravinone class of rotenoids, derived from the traditionally vital plant Boerhaavia diffusa, represents a promising source of lead compounds for modern drug development. The well-documented anti-cancer, anti-inflammatory, and antioxidant activities of boeravinones B and G provide a strong rationale for their further investigation.[9][11][16] Future research should focus on several key areas:

-

Systematic Evaluation of All Boeravinones : A comprehensive study of all isolated boeravinones (A-J) is required to identify the most potent compounds for specific therapeutic targets.

-

Bioavailability and Pharmacokinetics : In vivo studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of lead boeravinones.

-

Safety and Toxicology : Rigorous toxicological assessments are essential, particularly given that some rotenoids exhibit toxicity.

-